molecular formula C16H21BFNO3 B2799150 4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester CAS No. 2377607-26-4

4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester

Cat. No.: B2799150
CAS No.: 2377607-26-4
M. Wt: 305.16
InChI Key: DNARJJGKYVOTHV-UHFFFAOYSA-N
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Description

4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester is a boronic acid derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical and agrochemical research. Its structure features a phenyl ring substituted with a cyano group (-CN) at the 4-position, fluorine (-F) at the 2-position, and an isopropoxy (-OCH(CH₃)₂) group at the 5-position, stabilized by a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) . This compound’s electron-withdrawing substituents (cyano, fluoro) enhance its reactivity in palladium-catalyzed coupling reactions while the isopropoxy group provides steric and electronic modulation .

Properties

IUPAC Name

5-fluoro-2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BFNO3/c1-10(2)20-14-8-12(13(18)7-11(14)9-19)17-21-15(3,4)16(5,6)22-17/h7-8,10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNARJJGKYVOTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology: In biological research, it is used to study enzyme inhibitors and to develop new therapeutic agents. Its ability to form stable complexes with various biomolecules makes it a useful tool in bioconjugation studies.

Medicine: The compound is used in the development of new drugs, particularly in the field of cancer therapy. Its derivatives are explored for their potential as anticancer agents due to their ability to interfere with cellular processes.

Industry: In the materials industry, it is used to create advanced polymers and electronic materials. Its unique properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The cyano group can act as an electrophile in nucleophilic substitution reactions, while the isopropoxy group can be involved in various substitution reactions.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The cyano group can interact with enzymes, potentially inhibiting their activity.

  • Biaryl Formation: The formation of biaryl compounds through cross-coupling reactions is a key pathway in the synthesis of complex molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities among boronic acid pinacol esters with analogous substitution patterns:

Compound Substituents Molecular Weight CAS Number Key References
4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester 4-CN, 2-F, 5-OCH(CH₃)₂ 307.16* Not explicitly listed
4-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester 4-CN, 2-F, 5-OCH₃ 277.10 N/A
4-Cyano-2-fluoro-5-isobutoxyphenylboronic acid pinacol ester 4-CN, 2-F, 5-OCH₂CH(CH₃)₂ 321.18 2377611-48-6
5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester 2-OCH(CH₃)₂, 5-F 266.12 1688656-87-2
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester 3-Cl, 4-OCH₂CH₃, 5-F 300.56 1668474-08-5

*Calculated based on molecular formula C₁₆H₁₉BFNO₃.

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The cyano and fluoro groups in the target compound enhance electrophilicity at the boron center, improving coupling efficiency compared to analogs like 5-fluoro-2-isopropoxyphenylboronic acid pinacol ester (lacking -CN) .
Reactivity and Stability
  • Hydrolytic stability : Boronic acid pinacol esters with electron-withdrawing groups (e.g., -CN, -F) exhibit slower hydrolysis in aqueous media compared to unsubstituted analogs. For example, 4-nitrophenylboronic acid pinacol ester reacts rapidly with H₂O₂ (λₘₐₓ shift to 405 nm), while the target compound’s stability under similar conditions remains unstudied but is inferred to be higher due to stronger electron withdrawal .
  • Coupling efficiency: The target compound’s reactivity in Suzuki-Miyaura couplings is comparable to 4-cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester (CAS 2377609-55-5), where bulky alkoxy groups necessitate higher catalyst loading or elevated temperatures .

Biological Activity

4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester is a boronic acid derivative characterized by its unique structural features, including a cyano group, a fluorine atom, and an isopropoxy group. These modifications potentially enhance its reactivity and biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15BFNO2C_{13}H_{15}BFNO_2 with a molecular weight of 247.08 g/mol. The presence of the cyano group at the para position and the fluorine atom contributes to its electronic properties, which may influence its biological interactions.

PropertyValue
Molecular FormulaC13H15BFNO2C_{13}H_{15}BFNO_2
Molecular Weight247.08 g/mol
Melting Point83.0°C to 84.0°C
CAS Number1035235-29-0
Synonyms4-Cyano-2-fluorophenylboronic acid pinacol ester

The biological activity of boronic acids and their derivatives often involves interactions with enzymes and proteins, particularly in the context of cancer therapy and enzyme inhibition. The cyano and fluorine groups may enhance binding affinity to specific biological targets.

  • Enzyme Inhibition : Boronic acids are known to inhibit proteases by forming reversible covalent bonds with the active site serine residues. The introduction of electron-withdrawing groups like cyano can increase the electrophilicity of the boron atom, potentially enhancing inhibitory effects.
  • Anticancer Properties : Preliminary studies suggest that compounds similar to this compound exhibit anticancer activities by interfering with cellular signaling pathways involved in tumor growth.
  • Pharmacokinetics : The fluorine substitution may improve metabolic stability and bioavailability, making it a candidate for further pharmacological development.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry explored various boronic acid derivatives, including those with cyano and fluorine substituents. Results indicated that certain derivatives demonstrated significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.

Enzyme Interaction Studies

Research published in Biochemistry investigated the binding interactions between boronic acids and serine proteases. The study found that compounds with enhanced electrophilic properties exhibited stronger inhibition rates compared to their non-substituted counterparts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester?

  • Methodology : The synthesis typically involves reacting the parent boronic acid with pinacol in anhydrous conditions. Key steps include:

Boronic Acid Preparation : Halogen-metal exchange or Miyaura borylation to introduce the boronic acid group.

Protection : Reaction with pinacol (1,2-diol) under inert atmosphere (N₂/Ar) to form the ester, often using azeotropic distillation to remove water .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from toluene.

  • Critical Factors : Moisture sensitivity requires strict anhydrous conditions. The electron-withdrawing cyano and fluoro substituents may necessitate milder temperatures (e.g., 0–25°C) to avoid decomposition .

Q. How is this compound purified, and what analytical techniques validate its purity?

  • Purification :

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation.
  • Recrystallization : Ethanol/water mixtures optimize crystal formation.
    • Validation :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution pattern (e.g., cyano at C4, isopropoxy at C5).
  • HPLC/GC : Purity >95% verified via retention time comparison against standards .

Q. What are its primary applications in organic synthesis?

  • Suzuki-Miyaura Cross-Coupling : Forms biaryl bonds in drug intermediates (e.g., kinase inhibitors). The electron-deficient aryl ring enhances oxidative addition with Pd catalysts like Pd(PPh₃)₄ .
  • Proteasome Inhibition Studies : Preliminary evidence suggests structural analogs interact with proteasome subunits, modulating apoptosis pathways .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling yields be optimized with this boronic ester?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for enhanced electron-deficient aryl coupling.
  • Solvent/Base Systems : Use mixed solvents (DME/H₂O) with weak bases (K₂CO₃) to prevent ester hydrolysis.
  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λ = 300–400 nm for nitro intermediates) to identify rate-limiting steps .

Q. How do electronic effects of substituents (cyano, fluoro, isopropoxy) influence reactivity?

  • Electronic Effects :

  • Cyano (C4) : Strong electron-withdrawing effect reduces electron density at boron, slowing transmetalation but improving stability.
  • Fluoro (C2) : Ortho-fluoro increases steric hindrance, potentially reducing coupling efficiency with bulky partners.
  • Isopropoxy (C5) : Steric bulk may limit access to the boron center, requiring larger reaction scales for effective coupling .
    • Experimental Design : Compare coupling rates with analogs lacking specific substituents via kinetic profiling .

Q. How should stability issues (e.g., hydrolysis) be managed during storage?

  • Storage Conditions :

  • Temperature : –20°C in sealed, argon-flushed vials.
  • Desiccants : Include molecular sieves (3Å) in storage containers.
    • Stability Assays : Periodic ¹¹B NMR to detect hydrolysis (appearance of boronic acid peak at δ ~30 ppm) .

Q. How to resolve contradictory reactivity data across studies (e.g., variable coupling yields)?

  • Controlled Variables :

Solvent Polarity : Test in THF vs. DMF to assess solvation effects.

Catalyst-Ligand Pair : Screen Buchwald-Hartwig ligands (e.g., XPhos) for improved compatibility.

  • Advanced Characterization :

  • X-ray Crystallography : Confirm steric clashes between isopropoxy and coupling partners.
  • DFT Calculations : Model transition states to identify electronic bottlenecks .

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